molecular formula C10H11NO3 B2949272 4-[2-(Methylamino)-2-oxoethyl]benzoic acid CAS No. 2344685-24-9

4-[2-(Methylamino)-2-oxoethyl]benzoic acid

Cat. No.: B2949272
CAS No.: 2344685-24-9
M. Wt: 193.202
InChI Key: YPRZYKHZGFQSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-(Methylamino)-2-oxoethyl]benzoic acid” is a chemical compound with the molecular formula C11H13O3N1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(O)C1=CC=C(C=C1)CSCC(NC)=O . This indicates that the compound contains a benzoic acid group attached to a methylamino group via a sulfur-containing linkage .

Scientific Research Applications

Crystal Structure Analysis The study of the folded structure of a cyclic hexamer of 4-(methylamino)benzoic acid in the crystal reveals the compound's complex conformation, indicating potential applications in understanding molecular interactions and designing materials with specific properties (Azumaya et al., 2003).

Directed Lithiation Research into directed lithiation of unprotected benzoic acids, including derivatives of 4-(methylamino)benzoic acid, showcases synthetic pathways for functionalizing benzoic acid derivatives, offering routes to novel compounds for various chemical and pharmaceutical applications (Bennetau et al., 1995).

Retinoidal Activity Aromatic amides, including those derived from 4-(methylamino)benzoic acid, have been identified with potent retinoidal activities. This insight has implications for the development of new therapeutics targeting various biological pathways influenced by retinoids (Kagechika et al., 1988).

Polymorph Characterization The polymorphs of mefenamic acid, which includes a structure related to 4-(methylamino)benzoic acid, have been studied using vibrational spectroscopy and solid-state NMR. These findings have potential applications in drug formulation and development by understanding the properties of different polymorphic forms (Cunha et al., 2014).

Photolysis in Organic Synthesis The photolysis of 1,3,4-oxadiazoles, leading to products such as benzoic acid ester, involves derivatives of 4-(methylamino)benzoic acid. This process highlights methods for generating useful chemical intermediates through photolytic reactions (Tsuge et al., 1977).

Twisted Intramolecular Charge Transfer The study of twisted intramolecular charge transfer (TICT) in 4-(diethylamino)benzoic acid and its comparison with 4-(dimethylamino)benzoic acid elucidates the molecular behavior under specific conditions, which can be applied in designing fluorescent probes and sensors (Jianzhong et al., 1997).

Catalytic Oxidation Research into the catalytic oxidation of 4-(dimethylamino)benzaldehyde by gold nanoparticles to 4-(dimethylamino)benzoic acid demonstrates the potential for nanoparticle-catalyzed transformations in organic synthesis, offering environmentally friendly and efficient pathways for chemical reactions (Krieger & Jagodzinski, 2008).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 4-aminobenzoate”, indicates that it may cause skin and eye irritation, and may be harmful if inhaled or absorbed through the skin . It’s important to handle “4-[2-(Methylamino)-2-oxoethyl]benzoic acid” with appropriate safety precautions, including the use of personal protective equipment .

Future Directions

The future directions for research on “4-[2-(Methylamino)-2-oxoethyl]benzoic acid” are not clear from the available information. Given its unique structure, it could potentially be of interest in the development of new pharmaceuticals or other chemical products .

Mechanism of Action

As for pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups. For instance, the carboxylic acid group in the compound could potentially undergo metabolism in the body, possibly through processes such as conjugation .

Properties

IUPAC Name

4-[2-(methylamino)-2-oxoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-9(12)6-7-2-4-8(5-3-7)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRZYKHZGFQSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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